

Application Notes and Protocols for NMR Spectroscopic Analysis of Liproxstatin-1-¹⁵N

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Compound of Interest

Compound Name: Liproxstatin-1-¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the structural and dynamic analysis of the ferroptosis inhibitor, Liproxstatin-1, using Nitrogen-15 (¹⁵N) NMR spectroscopy. The protocols outlined are intended for researchers utilizing ¹⁵N-labeled Liproxstatin-1 to investigate its chemical environment, conformational dynamics, and interactions with biological targets.

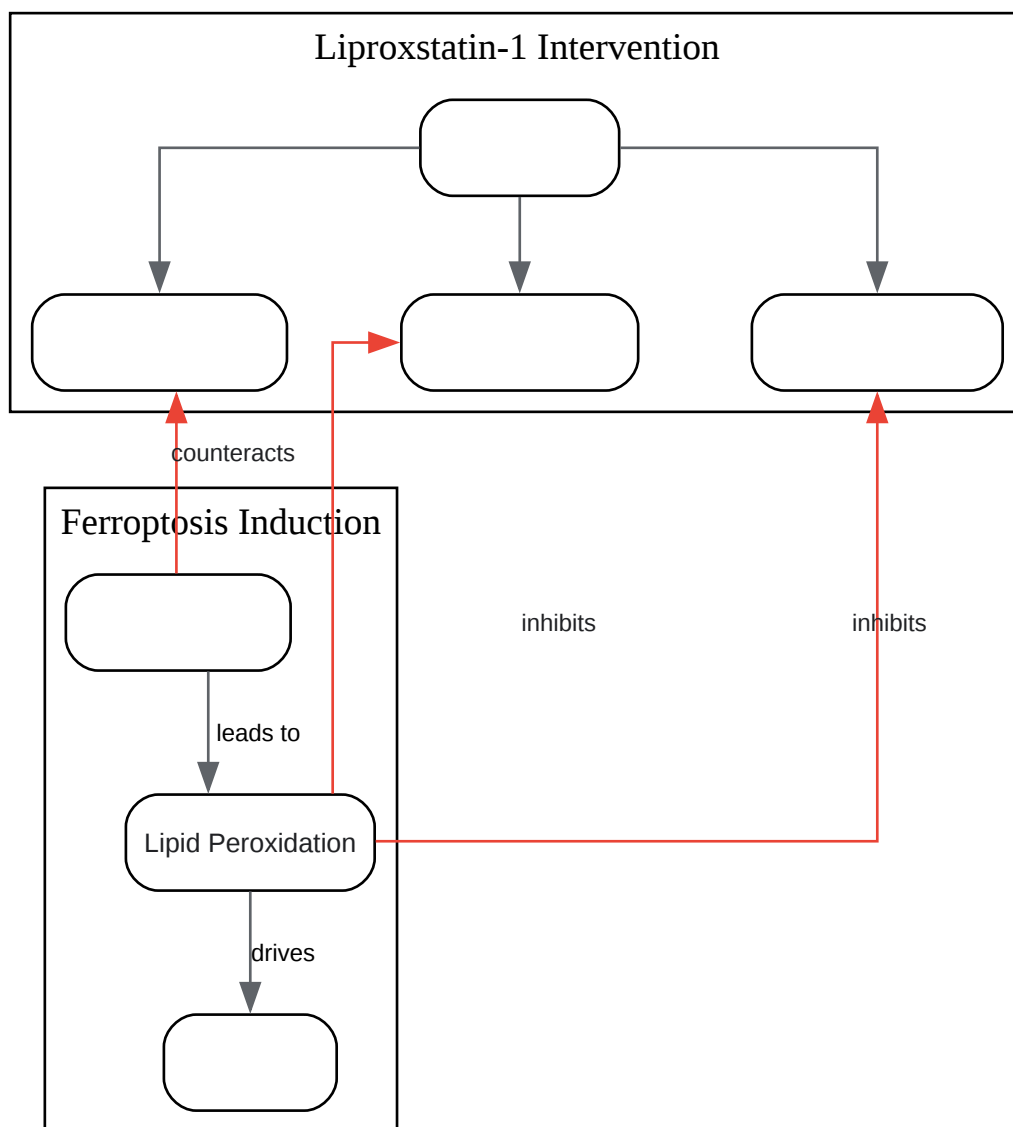
Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. [1][2] It has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. [1] Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, acting as a radical-scavenging antioxidant. [3][4] Its mechanism of action involves the suppression of lipid peroxidation, thereby protecting cells from this form of programmed cell death. [5] Liproxstatin-1 has been shown to be effective in various cellular and in vivo models of ferroptosis. [6][7]

The chemical structure of Liproxstatin-1 is N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine. [1][4] Isotopic labeling with ¹⁵N at one or more of its four nitrogen centers provides a powerful tool for NMR-based studies, enabling detailed characterization of its structure and interactions.

Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition

Liproxstatin-1 primarily functions by inhibiting the accumulation of lipid peroxides, a key event in ferroptosis. This is achieved by trapping lipid peroxy radicals. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to lipid alcohols.[1][8] Inhibition of GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[9] Liproxstatin-1 can rescue cells from GPX4 inhibition-induced ferroptosis.[8][9] Additionally, Ferroptosis Suppressor Protein 1 (FSP1) provides a parallel antioxidant system that acts independently of GPX4.[1][9] Liproxstatin-1 has been shown to restore the expression of both GPX4 and FSP1 in some contexts.[8][9]



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Liproxstatin-1 Signaling Pathway in Ferroptosis Inhibition.

Quantitative NMR Data for Liproxstatin-1-¹⁵N

The following table presents hypothetical ¹H and ¹⁵N chemical shift data for Liproxstatin-1-¹⁵N, based on typical chemical shift ranges for similar functional groups. These values are intended as a guide for initial spectral analysis and assignment. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Nitrogen Atom	¹⁵ N Chemical Shift (δ, ppm)	Attached Proton(s)	¹ H Chemical Shift (δ, ppm)
N1' (Quinoxaline NH)	140 - 160	H1'	7.5 - 8.5
N4' (Quinoxaline N)	250 - 280	-	-
N (Piperidine NH)	30 - 60	HN	1.5 - 2.5
N3' (Amine NH)	60 - 90	HN3'	4.0 - 5.0

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is a general guideline for preparing a Liproxstatin-1-¹⁵N sample.

Materials:

- Liproxstatin-1-¹⁵N (5-25 mg for ¹H NMR, 50-100 mg for ¹³C or ¹⁵N direct observe)
- High-quality NMR tubes (e.g., Wilmad 535-PP or equivalent)
- Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)[9][10]
- Internal standard (e.g., Tetramethylsilane - TMS)
- Glass Pasteur pipettes

- Small vials for dissolving the sample

Protocol:

- Weigh the desired amount of Liproxstatin-1- ^{15}N into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[\[8\]](#)
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.
- Add a small amount of internal standard (e.g., TMS) if required for chemical shift referencing.
- Cap the NMR tube securely and label it clearly.

^1H - ^{15}N HSQC NMR Spectroscopy

The ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful technique for correlating the chemical shifts of nitrogen atoms with their directly attached protons. This is the primary experiment for analyzing ^{15}N -labeled Liproxstatin-1.

Instrument Parameters (for a 500 MHz Spectrometer):

- Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).
- Temperature: 298 K
- ^1H Spectral Width (SWH): 12-14 ppm, centered around 6-7 ppm.
- ^{15}N Spectral Width (SWH): 40-50 ppm, centered around the expected average ^{15}N chemical shift.
- ^1H Carrier Frequency (O1P): Set to the water resonance frequency.
- ^{15}N Carrier Frequency (O2P): Set to the center of the expected ^{15}N chemical shift range.

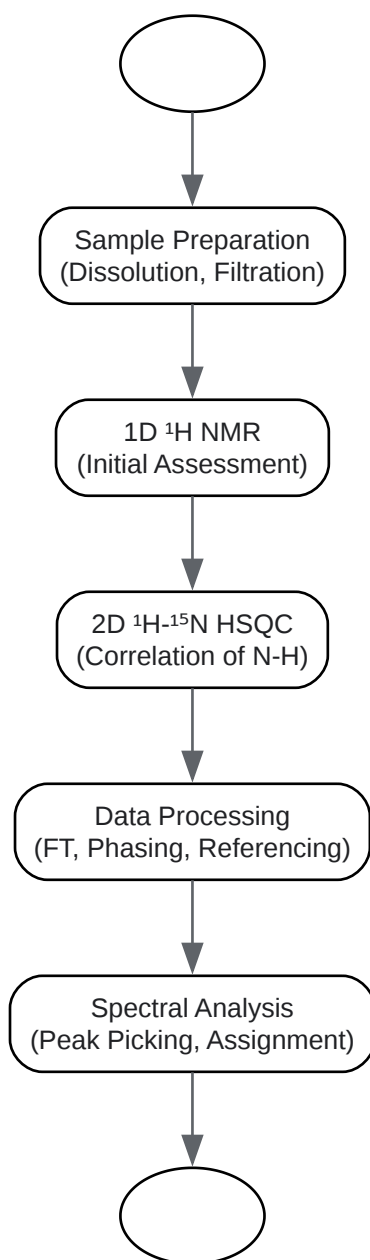
- Number of Scans (NS): 8-16 (adjust as needed for desired signal-to-noise).
- Number of Increments in t1 (^{15}N dimension): 128-256.
- Recycle Delay (d1): 1.5 - 2.0 seconds.
- $^1\text{J}(\text{NH})$ Coupling Constant: Set to an average value of 90-95 Hz.

Data Processing:

- Apply a squared sine-bell window function in both dimensions.
- Perform Fourier transformation.
- Phase the spectrum carefully in both dimensions.
- Reference the ^1H dimension to the internal standard (e.g., TMS at 0.00 ppm). The ^{15}N dimension will be indirectly referenced.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of Liproxstatin-1- ^{15}N .



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NMR Experimental Workflow for Liproxstatin-1-¹⁵N.

Conclusion

The application of ¹⁵N NMR spectroscopy to the study of Liproxstatin-1 provides a high-resolution method for detailed structural and dynamic characterization. The protocols and data presented here serve as a foundational guide for researchers employing these powerful

techniques in the ongoing investigation of ferroptosis and the development of novel therapeutic agents.

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